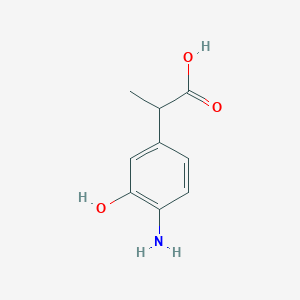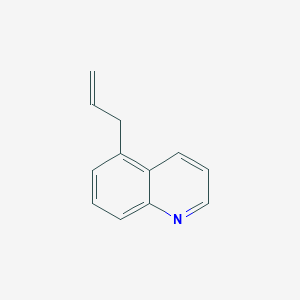
5-(2-Propen-1-yl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-(2-Propen-1-yl)quinoline” is a derivative of quinoline . Quinoline is an aromatic nitrogen-containing heterocyclic compound . It has a molecular formula of C9H7N and is a weak tertiary base . It forms salts with acids and exhibits reactions similar to benzene and pyridine .
Synthesis Analysis
Quinoline can be synthesized from unknown methylanilines using the Skraup’s synthesis . This involves a sequence of reactions starting with the Michael (1,4-) addition of the aniline nitrogen to propenal, followed by electrophilic aromatic substitution, and subsequent dehydration and oxidation to give quinoline .Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular formula is C9H7N .Chemical Reactions Analysis
Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Mecanismo De Acción
Direcciones Futuras
Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . The emergence of bacterial resistance to the quinolones is a major factor that will determine the future clinical effectiveness of these agents . Therefore, intense investigation of mechanisms to either prevent or curtail resistance to quinolones is of prime importance to their future .
Propiedades
Número CAS |
475215-28-2 |
|---|---|
Fórmula molecular |
C12H11N |
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
5-prop-2-enylquinoline |
InChI |
InChI=1S/C12H11N/c1-2-5-10-6-3-8-12-11(10)7-4-9-13-12/h2-4,6-9H,1,5H2 |
Clave InChI |
BHJDPQOAJYAFLK-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1=C2C=CC=NC2=CC=C1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
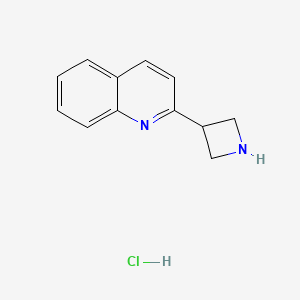
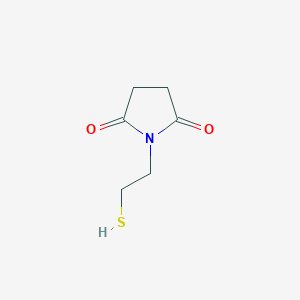


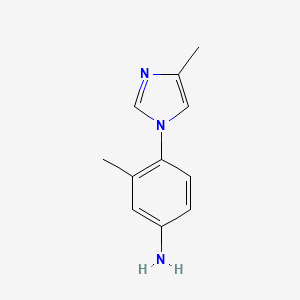
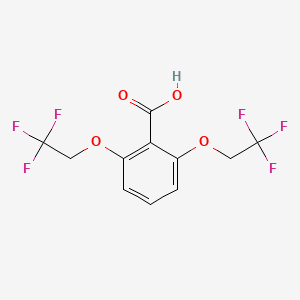
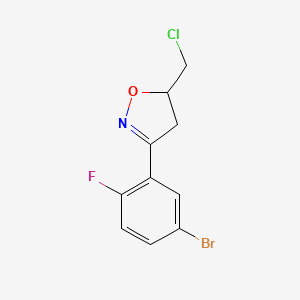




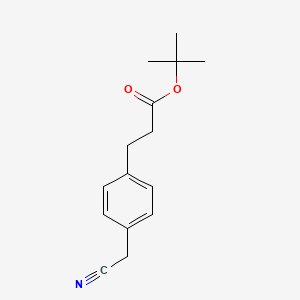
![N-[(4-Chlorophenyl)carbamoyl]thiophene-2-sulfonamide](/img/structure/B8600566.png)
